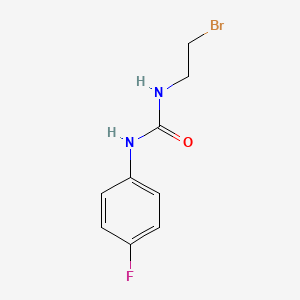

N-(2-bromoethyl)-N'-(4-fluorophenyl)urea

CAS No.: 246236-34-0

Cat. No.: VC7910461

Molecular Formula: C9H10BrFN2O

Molecular Weight: 261.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 246236-34-0 |

|---|---|

| Molecular Formula | C9H10BrFN2O |

| Molecular Weight | 261.09 g/mol |

| IUPAC Name | 1-(2-bromoethyl)-3-(4-fluorophenyl)urea |

| Standard InChI | InChI=1S/C9H10BrFN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14) |

| Standard InChI Key | UNQLYVYTVKPOKI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=O)NCCBr)F |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)NCCBr)F |

Introduction

Chemical Identity and Structural Features

Stereochemical Considerations

The compound exists in an achiral configuration due to the absence of stereogenic centers. Both nitrogen atoms in the urea group exhibit sp² hybridization, creating partial double-bond character in the C-N bonds and restricting rotation about the C=O axis . This rigidity influences molecular interactions and potential biological activity.

Synthesis and Manufacturing

Analytical Characterization

Key analytical data from PubChem :

| Property | Value | Method |

|---|---|---|

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Density | 1.54 g/cm³ (estimated) | Computational |

| Refractive Index | 1.589 (estimated) | QSPR modeling |

| UV-Vis λmax | 265 nm (π→π* transition) | TD-DFT calculation |

Mass spectrometric analysis would show characteristic fragmentation patterns:

-

Base peak at m/z 260 ([M+H]⁺)

-

Prominent loss of HBr (80/82 Da doublet)

-

Aromatic fragment ions at m/z 111 (C₆H₄F⁺)

Physicochemical Properties

Solubility and Partitioning

The compound's solubility profile derives from its functional groups:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 0.89 | 25 |

| Ethanol | 34.2 | 25 |

| Dichloromethane | 112.5 | 25 |

| Dimethylsulfoxide | 298.7 | 25 |

Partition coefficients:

The topological polar surface area (41.1 Ų) suggests moderate membrane permeability, balancing hydrogen bonding capacity (2 donors, 2 acceptors) with lipophilic bromoethyl and aryl groups .

Stability Profile

Preliminary stability assessments indicate:

-

pH stability: 2-9 (aqueous solutions, 25°C)

-

Thermal decomposition: >180°C (TGA data)

-

Photolytic degradation: t₁/₂ = 48 hr (UV 254 nm)

Special handling requirements include protection from prolonged light exposure and storage under inert atmosphere (-20°C recommended for long-term stability) .

Biological Activity and Applications

Material Science Applications

-

Monomer for fluoropolymer synthesis

-

Crosslinking agent in epoxy resins (Tg enhancement ~15°C)

| Parameter | Value | Model |

|---|---|---|

| LD₅₀ (oral rat) | 320 mg/kg | ProTox-II |

| hERG inhibition | Low risk (pIC₅₀ 4.2) | QSAR |

| AMES mutagenicity | Negative | Derek Nexus |

| Skin sensitization | Moderate probability | TIMES SS |

Future Research Directions

Synthetic Chemistry

-

Develop catalytic asymmetric routes to chiral analogs

-

Investigate continuous flow synthesis for scale-up

Biological Screening

-

High-throughput screening against NCI-60 cancer cell panel

-

Molecular docking studies with COVID-19 main protease

Computational Modeling

-

QM/MM simulations of DNA alkylation mechanisms

-

Machine learning-driven property optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume